Bis-sulfone-PEG8-NHS Ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H64N2O18S2 |
|---|---|
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C48H64N2O18S2/c1-37-3-11-42(12-4-37)69(56,57)35-41(36-70(58,59)43-13-5-38(2)6-14-43)47(54)39-7-9-40(10-8-39)48(55)49-18-20-61-22-24-63-26-28-65-30-32-67-34-33-66-31-29-64-27-25-62-23-21-60-19-17-46(53)68-50-44(51)15-16-45(50)52/h3-14,41H,15-36H2,1-2H3,(H,49,55) |
InChI Key |
UIIKZYXFKSQZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Bis Sulfone Peg8 Nhs Ester
Precursor Synthesis and Intermediate Functionalization
The synthesis of Bis-sulfone-PEG8-NHS Ester is a multi-step process that begins with the preparation of functionalized precursors. A key starting material is a polyethylene (B3416737) glycol (PEG) derivative with a defined chain length of eight ethylene (B1197577) glycol units, terminating in a hydroxyl group at one end and a group amenable to conversion into an NHS ester at the other. Often, this involves starting with a commercially available, symmetrical PEG diol and performing a mono-functionalization. mdpi.com
One common strategy is the asymmetric activation of one hydroxyl group. This can be achieved through reactions like monotosylation, which introduces a tosyl group that can later be displaced to introduce other functionalities. mdpi.com For the other end, which will ultimately become the NHS ester, a precursor with a protected carboxylic acid or an alcohol that can be oxidized is typically employed.
The synthesis of the bis-sulfone moiety often starts with a precursor containing two sulfonyl groups, which can be derived from the oxidation of corresponding thioethers. This bis-sulfone precursor is then coupled to the PEG chain. The functionalization of the PEG chain is a critical step, often involving the conversion of terminal hydroxyl groups into more reactive species. mdpi.compreprints.org For instance, sulfonylation (e.g., tosylation or mesylation) of the PEG's hydroxyl groups creates good leaving groups for subsequent nucleophilic substitution reactions. mdpi.compreprints.org This allows for the introduction of azide (B81097) or amine functionalities, which can then be used to link the bis-sulfone and NHS ester precursors. mdpi.comresearchgate.net
Optimized Reaction Pathways for this compound Formation
The formation of the final this compound involves the strategic coupling of the bis-sulfone and the NHS ester moieties to the PEG8 linker. A common pathway involves first attaching the bis-sulfone group to one end of the functionalized PEG chain. For example, if the PEG chain has a terminal amine, it can react with a bis-sulfone precursor that has a reactive group like a carboxylic acid, activated as an NHS ester.
The other end of the PEG chain, which typically carries a protected carboxylic acid, is then deprotected and activated to form the NHS ester. This activation is commonly achieved using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of N-hydroxysuccinimide (NHS). thermofisher.com The reaction is usually carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prevent hydrolysis of the reactive NHS ester. broadpharm.comconfluore.com Careful control of reaction conditions, such as pH and temperature, is crucial to maximize the yield and purity of the final product.
An alternative approach could involve synthesizing a PEG linker that already contains the bis-sulfone functionality and a terminal hydroxyl group. This hydroxyl group can then be oxidized to a carboxylic acid and subsequently converted to the NHS ester. The choice of the synthetic route often depends on the availability of starting materials and the desired purity of the final compound.
Control of PEG Chain Length and Polydispersity in Synthesis
The use of a discrete PEG linker, specifically one with eight ethylene glycol units (PEG8), is a defining feature of this compound. Unlike polydisperse PEG mixtures, monodisperse PEGs offer precise control over the linker length, which is critical for many applications. nih.gov The synthesis of monodisperse PEG chains can be achieved through sequential addition of ethylene glycol units or by starting with a commercially available, pure oligo(ethylene glycol). nih.gov
The use of monodisperse PEGs ensures that the final product has a defined molecular weight and a consistent distance between the two reactive ends. This is particularly important in applications like antibody-drug conjugates (ADCs), where the linker length can significantly impact the stability, solubility, and efficacy of the conjugate. nih.govnih.gov The length of the PEG chain has been shown to influence various properties of the resulting bioconjugates, including their pharmacokinetic profiles and biodistribution. nih.govnih.govdovepress.comdovepress.com
Purification Strategies for High-Purity this compound for Research Applications
Achieving high purity is paramount for research-grade this compound to ensure reproducible and reliable results in bioconjugation experiments. Due to the multi-step synthesis, the crude product often contains unreacted starting materials, by-products, and solvents. shochem.com A combination of purification techniques is typically employed to isolate the desired compound.
Common purification methods include:
Precipitation: This simple and cost-effective method takes advantage of the different solubilities of the PEG derivative and impurities in various solvents. shochem.com For instance, many PEG derivatives are soluble in polar organic solvents but insoluble in non-polar solvents like diethyl ether or hexane. shochem.com Adding a non-polar solvent can precipitate the PEGylated compound. shochem.com
Column Chromatography: This is a powerful technique for separating compounds based on their physical and chemical properties. shochem.com
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively removing smaller impurities. shochem.com
Ion-Exchange Chromatography (IEC): Can be used if the PEG derivative or impurities have charged groups. google.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly effective method for purifying PEG derivatives to a high degree of purity. nih.gov
Dialysis and Membrane Centrifugation: These methods are useful for removing low molecular weight impurities from larger PEGylated molecules. nih.govresearchgate.net
The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Post-Synthetic Modifications and Derivatizations of this compound for Enhanced Research Utility
The versatile structure of this compound allows for further modifications to tailor its properties for specific research needs. These modifications can be directed at either the NHS ester or the bis-sulfone moiety.
Modifications to the NHS Ester Moiety
The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines. thermofisher.com While this is its primary function, it can also be a point of modification. For instance, the NHS ester could be hydrolyzed back to a carboxylic acid. This carboxylic acid can then be coupled to other molecules using carbodiimide (B86325) chemistry, effectively changing the targeting specificity of that end of the linker. thermofisher.com
Furthermore, the NHS ester itself can be replaced with other amine-reactive groups during the synthesis process. For example, instead of activating the terminal carboxylic acid with NHS, other activating agents could be used to generate different reactive esters with varying reactivity and stability profiles.
Modifications to the Bis-sulfone Moiety
The bis-sulfone group is designed for the selective re-bridging of disulfide bonds in proteins. nih.govbath.ac.uk This reaction proceeds via a bis-alkylation mechanism with the two thiol groups generated from the reduction of a disulfide bond, forming a stable three-carbon bridge. axispharm.combroadpharm.commedchemexpress.com
While the primary role of the bis-sulfone is to react with thiols, its reactivity can be modulated. The electronic properties of the sulfone groups can be altered by introducing different substituents on the aromatic rings of the tosyl groups, although this would require modification of the initial bis-sulfone precursor. Additionally, the core structure of the bis-sulfone could be altered to change the spacing or geometry of the reactive centers, potentially influencing the efficiency and specificity of the disulfide re-bridging reaction.
It is also conceivable to replace the bis-sulfone moiety entirely with other thiol-reactive groups, such as maleimides or vinyl sulfones, to create linkers with different reactivity profiles and resulting conjugate stabilities. wikipedia.orgresearchgate.netresearchgate.net This would, however, result in a different class of heterobifunctional linker.
Mechanism and Kinetics of Reactivity for Bis Sulfone Peg8 Nhs Ester
Reaction Mechanism of N-Hydroxysuccinimide Esters with Primary Amines
N-Hydroxysuccinimide (NHS) esters are a widely used class of reagents for their ability to efficiently and selectively react with primary amines, such as the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue. glenresearch.comcreative-proteomics.com
The reaction proceeds through a nucleophilic acyl substitution mechanism. creative-proteomics.com The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. glenresearch.com This leads to the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide (NHS) group is eliminated as a good leaving group, resulting in the formation of a highly stable and covalent amide bond between the target molecule and the crosslinker. glenresearch.comfiveable.me
The reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction medium. lumiprobe.comlumiprobe.com For the primary amine to be an effective nucleophile, it must be in its deprotonated, uncharged state. atto-tec.comnih.gov At low pH, the amine group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester. lumiprobe.comlumiprobe.com Conversely, at high pH, while the concentration of the reactive deprotonated amine increases, the rate of a competing reaction, hydrolysis, also significantly increases. lumiprobe.comatto-tec.com
The optimal pH for most NHS ester conjugations is in the range of 7.2 to 8.5, with a frequently recommended range of 8.3-8.5. lumiprobe.comthermofisher.comthermofisher.com This pH range provides a balance between having a sufficient concentration of the nucleophilic amine and minimizing the hydrolysis of the NHS ester. atto-tec.com Common buffers used for this reaction include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers. thermofisher.comthermofisher.com It is crucial to avoid buffers containing primary amines, such as Tris, as they can compete with the target molecule for reaction with the NHS ester. windows.net
Interactive Table: pH Effects on NHS Ester Reactions
| pH Level | Amine Group State | NHS Ester Stability | Reaction Outcome |
| Low (e.g., < 7) | Protonated (-NH3+) | Relatively Stable | No or very slow reaction |
| Optimal (8.3-8.5) | Deprotonated (-NH2) | Moderately Stable | Efficient amide bond formation |
| High (e.g., > 9) | Deprotonated (-NH2) | Prone to rapid hydrolysis | Reduced conjugation efficiency |
A significant competing reaction in aqueous solutions is the hydrolysis of the NHS ester. glenresearch.comnih.gov In this reaction, a water molecule attacks the ester, leading to the cleavage of the ester bond and the release of N-hydroxysuccinimide, rendering the reagent inactive for conjugation. lumiprobe.com The rate of hydrolysis is highly pH-dependent, increasing as the pH becomes more alkaline. thermofisher.comthermofisher.com For instance, the half-life of an NHS ester can be several hours at pH 7 but may decrease to mere minutes at pH 8.6. thermofisher.comthermofisher.comlumiprobe.com
To minimize hydrolysis and maximize conjugation efficiency, several strategies can be employed:
Control pH: Maintaining the reaction pH within the optimal range of 8.3-8.5 is critical. lumiprobe.comlumiprobe.cominterchim.fr
Reagent Preparation: NHS esters are often insoluble in aqueous buffers and are first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. glenresearch.cominterchim.fr It is essential to use anhydrous solvents to prevent premature hydrolysis. researchgate.net
Fresh Reagents: Using freshly prepared solutions of the NHS ester is recommended, as stored aqueous solutions will hydrolyze over time. lumiprobe.com
Concentration: Conducting the reaction with a higher concentration of the protein can favor the bimolecular reaction with the amine over the hydrolysis reaction. glenresearch.com
Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the rate of hydrolysis. thermofisher.comthermofisher.com
Reaction Mechanism of Bis-sulfone with Thiols (Cysteine Residues)
The bis-sulfone moiety of the crosslinker is designed to react specifically with thiol groups, particularly the two thiols that result from the reduction of a disulfide bond in a protein. broadpharm.comaxispharm.com
The process begins with the selective reduction of a native disulfide bond within a protein to yield two free cysteine thiol groups. nih.govacs.org The bis-sulfone reagent then undergoes a bis-alkylation reaction. broadpharm.comaxispharm.com This reaction is a sequence of Michael addition and elimination reactions. researchgate.netresearchgate.net Under slightly basic conditions, one of the sulfonyl groups of the bis-sulfone is eliminated, creating a reactive mono-sulfone Michael acceptor. researchgate.netrsc.org One of the free thiols then attacks this activated alkene. This is followed by the elimination of the second sulfonyl group, which generates a second Michael acceptor that is then attacked by the second thiol. bath.ac.uk This sequential reaction ensures that the reagent specifically targets and crosslinks the two thiols originating from the same reduced disulfide bond. nih.gov
Interactive Table: Reaction Steps of Bis-sulfone with Thiols
| Step | Description | Key Reactants | Product |
| 1 | Reduction of Disulfide Bond | Protein with disulfide, Reducing agent | Protein with two free thiols |
| 2 | Activation of Bis-sulfone | Bis-sulfone reagent | Mono-sulfone Michael acceptor |
| 3 | First Michael Addition | Mono-sulfone, First thiol | Intermediate adduct |
| 4 | Second Michael Addition | Intermediate adduct, Second thiol | Stable thioether bridge |
Rebridging of Interchain Disulfide Bonds in Proteins
The mechanism for disulfide rebridging is a multi-step process that begins after the target disulfide bond in the protein is reduced to yield two free cysteine thiols. nih.gov The reaction sequence is as follows:
Activation via Elimination: In neutral or slightly basic conditions (pH up to 8.0), the bis-sulfone reagent is activated through the elimination of a β-sulfonyl group (e.g., p-toluenesulfinate), which generates a reactive mono-sulfone intermediate containing an α,β-unsaturated double bond (a Michael acceptor). imperial.ac.ukbath.ac.ukresearchgate.netucl.ac.ukrsc.org This initial elimination can be a slow step, and in some protocols, the bis-sulfone reagent is pre-activated by incubation at a basic pH to generate the more reactive mono-sulfone form before its introduction to the protein solution. ucl.ac.uk
First Michael Addition: One of the thiolate anions from the reduced disulfide bond performs a nucleophilic attack on the newly formed double bond. nih.govbath.ac.uk This Michael addition reaction forms the first covalent bond between the linker and one of the cysteine residues. rsc.org
Second Elimination: The initial thiol addition triggers the elimination of the second sulfonyl leaving group, which in turn produces a second α,β-unsaturated system within the linker molecule. bath.ac.ukrsc.orgnih.gov
Second Michael Addition and Bridge Formation: The second cysteine thiolate then attacks the new Michael acceptor, completing the conjugation and forming a stable, three-carbon thioether bridge that reconnects the two cysteine residues. nih.govbath.ac.uknih.gov
The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer in the molecule's structure is a key design feature that increases its solubility in the aqueous media typically used for protein conjugation reactions. broadpharm.commedchemexpress.com This enhanced solubility helps to overcome a common limitation of early-generation bis-sulfone reagents, which often suffered from poor solubility and reactivity in purely aqueous buffers. bath.ac.ukresearchgate.net
Kinetic Studies of Bis-sulfone-PEG8-NHS Ester Conjugation Reactions
Rate Constants and Activation Energies for Amine Acylation
The N-hydroxysuccinimide (NHS) ester functional group of this compound reacts with primary amines, such as the N-terminus of a polypeptide or the ε-amino group of lysine residues, to form a stable amide bond. nih.govthermofisher.combroadpharm.com This acylation reaction is a well-established method for protein modification. nih.gov
While specific rate constants and activation energies for the amine acylation reaction of this compound are not extensively documented in the available literature, the kinetics can be understood from the general behavior of NHS esters. The primary competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water, rendering it inactive for amine conjugation. thermofisher.com The rate of this hydrolysis is highly dependent on pH. thermofisher.comthermofisher.com
The reaction rate is influenced by several factors. The nucleophilicity of the target amine and the pH of the reaction medium are paramount. Reactions are typically most efficient at a pH between 7.2 and 8.5. thermofisher.com Below this range, the amine is protonated, reducing its nucleophilicity. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate. thermofisher.comthermofisher.com
Table 1: Representative Hydrolysis Half-life of NHS Esters at Various pH Conditions This table presents generalized data for typical NHS esters to illustrate the impact of pH on stability, not specific measured values for this compound.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data sourced from Thermo Fisher Scientific technical handbooks. thermofisher.comthermofisher.com
Due to the high reactivity and competing hydrolysis, solutions of the NHS ester reagent are prepared immediately before use, and stock solutions are not stored. broadpharm.com
Reaction Rate Analysis for Thiol Alkylation and Disulfide Rebridging
Compared to other disulfide rebridging chemistries like those using allyl sulfones, the reaction of bis-sulfones can be slower. rsc.org The entire conjugation process, from reduced protein to rebridged product, can take up to 24 hours to reach completion. imperial.ac.uk The reaction rate is dependent on the pH, as the elimination steps are base-catalyzed. bath.ac.uk However, excessively high pH can lead to side reactions, such as the reaction of the activated alkene with water, which deactivates the linker. bath.ac.uk The inherent stability of the thioether bonds formed in the final three-carbon bridge makes the conjugation irreversible under typical physiological conditions. ucl.ac.uk
Impact of Solvent Systems and Buffer Compositions on Reaction Efficiency
The efficiency of conjugation reactions with this compound is critically dependent on the chosen solvent system and buffer composition.
Solvent Systems: The dual reactivity of the molecule necessitates careful solvent consideration. The NHS ester itself is often moisture-sensitive and is typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before being added to the aqueous reaction buffer. broadpharm.comthermofisher.com For the bis-sulfone reaction, early generation reagents showed poor aqueous solubility, requiring the use of organic co-solvents like acetonitrile (B52724) (ACN) to proceed effectively. researchgate.net A significant advantage of this compound is the inclusion of the PEG8 spacer, which greatly enhances water solubility, allowing the reaction to proceed efficiently in aqueous buffers with minimal or no organic co-solvent, thus better preserving the native protein structure. broadpharm.commedchemexpress.comresearchgate.net
Buffer Compositions: The choice of buffer is critical for both reactive ends of the molecule.
For Amine Acylation (NHS Ester): Buffers containing primary amines, such as Tris or glycine, are incompatible as they compete with the target protein for reaction with the NHS ester. broadpharm.com Suitable buffers include phosphate, borate, carbonate, or HEPES at a pH range of 7.2-8.5. thermofisher.com At the end of the reaction, an amine-containing buffer can be added to quench any remaining active NHS ester. thermofisher.com
For Disulfide Rebridging (Bis-sulfone): The reaction requires a neutral to slightly basic pH (typically 7.4-7.8) to facilitate the elimination steps that activate the sulfone groups. nih.govimperial.ac.uk Highly acidic conditions (e.g., pH < 6.5) will slow or prevent the initial elimination reaction. imperial.ac.uk Conversely, strongly basic conditions can increase the rate of undesirable side reactions, such as hydrolysis of the intermediate Michael acceptor. bath.ac.uk
Table 2: Summary of Recommended Buffer Conditions for Conjugation Reactions
| Reaction | Recommended Buffers | Incompatible Buffers | Optimal pH Range | Key Considerations |
| Amine Acylation | Phosphate, HEPES, Borate | Tris, Glycine | 7.2 - 8.5 | Balance between amine reactivity and NHS ester hydrolysis. thermofisher.combroadpharm.com |
| Disulfide Rebridging | Phosphate, HEPES | - | 7.4 - 7.8 | pH must be sufficient to promote elimination but not so high as to cause hydrolysis of the linker. nih.govimperial.ac.ukbath.ac.uk |
Advanced Bioconjugation Strategies Utilizing Bis Sulfone Peg8 Nhs Ester
Site-Specific Protein Modification Techniques
The ability to modify proteins at specific sites is crucial for creating homogeneous and effective bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). Bis-sulfone-PEG8-NHS Ester offers multiple strategies to achieve this level of control.
The use of bis-sulfone linkers in this manner leads to the formation of highly homogeneous ADCs with a defined drug-to-antibody ratio (DAR). axispharm.com For instance, this approach has been instrumental in the development of clinical-stage ADCs like OBI-999, where a bis-sulfone functionalized linker was used to attach the cytotoxic payload MMAE to an antibody, resulting in a product with over 95% DAR 4 homogeneity. axispharm.com This high level of homogeneity is a significant improvement over traditional conjugation methods that result in heterogeneous mixtures with a wide range of DARs. axispharm.com The hydrophilic PEG8 spacer incorporated into the linker further enhances the solubility and biocompatibility of the resulting conjugate. broadpharm.commedchemexpress.eumedchemexpress.commedchemexpress.com
Table 1: Comparison of Disulfide Rebridging Outcomes
| Feature | Bis-sulfone Rebridging | Traditional Cysteine Conjugation |
| Homogeneity | High (e.g., >95% DAR 4) axispharm.com | Low (Heterogeneous mixture of DARs) axispharm.com |
| Antibody Structure | Maintained through rebridging medchemexpress.eumedchemexpress.commedchemexpress.comaxispharm.com | Potential for disruption |
| Process | Two-step: Reduction then bis-alkylation nih.govaxispharm.com | Typically a one-step alkylation |
| Resulting Linkage | Stable three-carbon bridge broadpharm.commedchemexpress.eumedchemexpress.commedchemexpress.com | Thioether bond |
The NHS ester end of this compound provides an alternative or complementary route for protein modification by targeting primary amines, which are present at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.combroadpharm.comnih.gov NHS esters react with primary amines under mild alkaline conditions (pH 7-9) to form stable amide bonds. thermofisher.combiochempeg.com
While lysine modification can be less site-specific than disulfide rebridging due to the abundance of lysine residues on the protein surface, it is a widely used and effective strategy for attaching molecules to proteins. nih.govru.nl The reaction conditions can be optimized to favor modification of the most accessible or reactive lysine residues. The PEG8 spacer in the linker helps to improve the solubility of the conjugate and can reduce steric hindrance. axispharm.comaxispharm.com This approach is valuable for attaching a variety of payloads, including fluorescent dyes, small molecule drugs, and other biomolecules. mdpi.com
The heterobifunctional nature of this compound allows for orthogonal bioconjugation strategies, where each reactive end can be used to link different molecules in a sequential and controlled manner. For example, the bis-sulfone group can be used to first attach the linker to a protein via disulfide rebridging. The unreacted NHS ester at the other end can then be used to conjugate a second molecule, such as a peptide, oligonucleotide, or small molecule drug. broadpharm.combroadpharm.com This orthogonal approach enables the construction of complex and well-defined bioconjugates with multiple functionalities.
Functionalization of Peptides and Oligonucleotides
The versatility of this compound extends to the functionalization of peptides and oligonucleotides, which are increasingly important as therapeutic and diagnostic agents.
For peptides, the NHS ester group can react with N-terminal amines or the side chains of lysine residues to form stable amide bonds. nih.gov This allows for the attachment of various moieties to peptides, enhancing their properties or enabling their use in more complex constructs. The bis-sulfone end can be used to conjugate the peptide to other molecules containing thiol groups.
In the case of oligonucleotides, which are often synthesized with amino-modifiers, the NHS ester provides a convenient method for conjugation. google.com This enables the attachment of oligonucleotides to proteins, peptides, or other molecules for applications in targeted drug delivery, diagnostics, and as research probes. google.com The hydrophilic PEG8 spacer is particularly beneficial in these applications, as it can improve the solubility and pharmacokinetic properties of the resulting conjugate. rsc.org
Design of Multivalent Bioconjugates and Supramolecular Assemblies
The ability to link different biomolecules together using this compound opens up possibilities for the design of multivalent bioconjugates and supramolecular assemblies. Multivalent conjugates, which present multiple copies of a targeting ligand or effector molecule, can exhibit significantly enhanced binding affinity and biological activity due to the avidity effect. For example, by linking multiple peptides or antibody fragments to a central scaffold using this linker, it is possible to create constructs with superior targeting capabilities.
Furthermore, the linker can be used to assemble complex supramolecular structures. By conjugating complementary biomolecules, it is possible to drive the self-assembly of well-defined nanostructures with potential applications in drug delivery, biosensing, and materials science.
Comparison with Other Bifunctional Linkers in Terms of Selectivity and Stability
This compound offers distinct advantages in selectivity and stability when compared to other bifunctional linkers commonly used in bioconjugation.
Table 2: Comparison of Bifunctional Linkers
| Linker Type | Reactive Groups | Selectivity | Stability of Linkage | Key Features |
| Bis-sulfone-NHS Ester | Bis-sulfone, NHS Ester | High for disulfide rebridging; Moderate for lysines nih.govaxispharm.comthermofisher.com | High (stable three-carbon bridge and amide bond) axispharm.comthermofisher.com | Enables homogeneous conjugates via disulfide rebridging. axispharm.com |
| Maleimide-NHS Ester | Maleimide (B117702), NHS Ester | High for thiols; Moderate for lysines thermofisher.com | Maleimide-thiol adducts can be unstable (retro-Michael addition) nih.gov | Widely used but potential for instability. nih.gov |
| Azide-Alkyne (Click Chemistry) | Azide (B81097), Alkyne | High (bioorthogonal) axispharm.com | High (stable triazole ring) researchgate.net | Requires introduction of azide/alkyne groups into biomolecules. |
| Aldehyde/Ketone-Hydrazide/Aminooxy | Aldehyde/Ketone, Hydrazide/Aminooxy | High (bioorthogonal) ru.nl | Stable hydrazone/oxime bond ru.nl | Can require oxidation of sugars or enzymatic modification. |
Compared to maleimide-based linkers, the bis-sulfone linkage formed after disulfide rebridging is generally more stable and less prone to cleavage in vivo. axispharm.com While "click chemistry" linkers offer excellent selectivity, they often require the introduction of non-native functional groups (azides and alkynes) into the biomolecules. Aldehyde/ketone-based linkers also provide high selectivity but may necessitate enzymatic or chemical modification of the target molecule. This compound provides a powerful combination of site-selectivity for native disulfide bonds and the well-established reactivity of NHS esters, making it a valuable tool for creating stable and homogeneous bioconjugates. nih.govaxispharm.comthermofisher.com
Advantages over Maleimide-based Crosslinkers
For decades, maleimide-based chemistry has been a cornerstone of bioconjugation, valued for its rapid and specific reaction with thiols at neutral pH. axispharm.comthermofisher.com However, the resulting thiosuccinimide linkage is susceptible to a significant instability issue: the retro-Michael reaction. axispharm.comnih.govnih.gov This process can lead to the reversal of the conjugation, where the linker and its payload detach from the target protein. researchgate.netucl.ac.uk In a biological environment, the detached payload can then react with other circulating molecules containing thiols, such as albumin or glutathione (B108866), leading to off-target toxicity and reduced therapeutic efficacy. ucl.ac.uk
Bis-sulfone linkers provide a more stable alternative, overcoming the primary drawback of maleimide-based linkers. The thioether bonds formed by the bis-sulfone alkylation are not susceptible to the retro-Michael reaction, resulting in a significantly more stable conjugate. nih.gov Research has demonstrated this enhanced stability empirically. In one study comparing a mono-sulfone-PEG conjugate to a maleimide-PEG conjugate, the sulfone-based adduct was substantially more stable when incubated at 37°C in the presence of 1 mM glutathione (GSH), a biologically relevant thiol. researchgate.net After seven days, the hemoglobin treated with mono-sulfone-PEG retained over 95% of its conjugation, whereas the maleimide-PEG conjugate retained less than 70%. researchgate.netfrontiersin.org
Another key advantage of the bis-sulfone re-bridging strategy is the production of more homogeneous bioconjugates. axispharm.com When conjugating drugs to antibodies to create ADCs, traditional maleimide strategies that target reduced interchain disulfides can result in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs). nih.govnih.gov In contrast, the bis-sulfone approach, by design, re-bridges the two thiols from a single disulfide bond. This allows for precise control over the conjugation sites and stoichiometry. nih.gov Studies have shown that using bis-sulfone linkers can produce ADCs with a high percentage of the desired DAR. For example, conjugation with a bis-sulfone payload has been reported to yield ADCs with up to 78% of the product being the desired DAR 4 species. nih.govacs.org This homogeneity is crucial for ensuring consistent pharmacological properties, a predictable safety profile, and optimized efficacy.
Table 1: Comparative Stability of Sulfone vs. Maleimide Linkages
| Linker Type | Conjugate Retention (after 7 days with 1 mM GSH) | Key Instability Pathway | Reference |
|---|---|---|---|
| Mono-sulfone-PEG | > 95% | Resistant to retro-Michael reaction | researchgate.netfrontiersin.org |
| Maleimide-PEG | ~ 70% | Susceptible to retro-Michael reaction | researchgate.netfrontiersin.org |
Distinctive Features Compared to Other NHS Ester and Thiol-Reactive Linkers
The this compound crosslinker possesses a unique combination of reactive functionalities that distinguish it from other reagents in the bioconjugation toolkit.
The NHS ester moiety is a well-established amine-reactive group. thermofisher.comcreative-proteomics.com It reacts with primary aliphatic amines, such as the side chain of lysine or the N-terminus of a protein, via nucleophilic acyl substitution to form a highly stable amide bond. glenresearch.comthermofisher.com This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5). thermofisher.com A competing reaction is the hydrolysis of the NHS ester, which increases with pH. thermofisher.com While NHS esters are widely used, their primary function is to react with amines; their reactivity towards thiols is low and the resulting thioester bond is unstable. glenresearch.com In the context of this compound, the NHS ester is typically used to attach a payload molecule to the linker before the entire construct is conjugated to a target protein via the bis-sulfone group.
The thiol-reactive landscape includes several functional groups, each with its own mechanism and specificity. thermofisher.com
Maleimides react with single thiol groups to form a stable thioether linkage through a Michael addition reaction. axispharm.comthermofisher.com
Haloacetyls (e.g., iodoacetamides) also react with single thiols via alkylation to form a stable thioether bond. thermofisher.com
Pyridyl disulfides react with thiols through a disulfide exchange reaction, forming a new disulfide bond. thermofisher.comacs.org This linkage is cleavable by reducing agents, which can be an advantage for applications requiring drug release in a reductive intracellular environment. acs.org
Vinyl sulfones are another class of Michael acceptors that react with thiols. They are generally more stable against hydrolysis than maleimides. nih.govmdpi.com
The bis-sulfone group in this compound is fundamentally different from these other thiol-reactive moieties. Its key distinguishing feature is its ability to undergo a bis-alkylation reaction, simultaneously engaging two cysteine thiols that originate from a single, reduced disulfide bond. axispharm.combroadpharm.com This re-bridging of the native disulfide bond with a three-carbon linker helps maintain the protein's tertiary structure, which might otherwise be compromised by the permanent reduction of the disulfide. broadpharm.comaxispharm.com This dual reactivity provides a stable covalent linkage that is not offered by linkers that react with individual cysteine residues. nih.gov This unique mechanism provides a pathway to highly site-specific and structurally conservative bioconjugation.
Table 2: Comparison of Thiol-Reactive Chemistries
| Reactive Group | Target | Linkage Formed | Key Feature | Reference |
|---|---|---|---|---|
| Bis-sulfone | Pair of thiols (from reduced disulfide) | Dual Thioether Bridge | Disulfide re-bridging, high stability, homogeneity | axispharm.comacs.org |
| Maleimide | Single thiol | Thioether | Fast kinetics, but susceptible to retro-Michael reaction | axispharm.comthermofisher.com |
| Pyridyl Disulfide | Single thiol | Disulfide | Cleavable linkage (reversible by reduction) | thermofisher.comacs.org |
| Vinyl Sulfone | Single thiol | Thioether | More stable to hydrolysis than maleimides | nih.govmdpi.com |
Applications of Bis Sulfone Peg8 Nhs Ester in Biomedical Research
Development of Next-Generation Antibody-Drug Conjugates (ADCs)
Bis-sulfone-PEG8-NHS Ester is instrumental in the development of advanced Antibody-Drug Conjugates (ADCs), which are targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. fujifilm.comaxispharm.com The linker's unique properties address key challenges in ADC design, namely the control over the drug-to-antibody ratio (DAR) and the stability of the final conjugate. nih.govbroadpharm.com
A critical factor in the efficacy and safety of an ADC is its homogeneity, particularly a precisely controlled Drug-to-Antibody Ratio (DAR). nih.gov Traditional conjugation methods that target lysine (B10760008) residues via NHS esters or cysteine residues via maleimides often result in heterogeneous mixtures with a wide distribution of DAR values (e.g., 0 to 8). nih.gov This heterogeneity can lead to inconsistent product batches and unpredictable in vivo performance. nih.gov
Bis-sulfone linkers provide a robust strategy for achieving site-specific conjugation and, consequently, a uniform DAR. nih.govbroadpharm.com The process involves two main steps:
Selective Reduction : The interchain disulfide bonds of an antibody (an IgG1 antibody has four such bonds) are selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), exposing pairs of cysteine thiols. nih.gov
Disulfide Rebridging : The bis-sulfone reagent then reacts specifically with these paired thiols, covalently re-establishing a bridge between them. medchemexpress.comnih.gov
This "ThioBridge" technology allows for precise control over the conjugation sites. nih.gov By targeting the four interchain disulfide bonds, this method can reliably produce ADCs with a DAR of 4, leading to a highly homogeneous product. axispharm.com For instance, the clinical-stage drug candidate OBI-999 was synthesized using a bis-sulfone functionalized linker to attach the payload MMAE to the antibody. This resulted in a conjugate with excellent homogeneity, where over 95% of the product had a DAR of 4. axispharm.com The inclusion of the hydrophilic PEG spacer helps to mitigate potential aggregation issues that can arise when conjugating hydrophobic drug payloads, even at higher DARs. researchgate.net
| Conjugation Method | Target Residue(s) | Site-Specificity | Typical DAR Profile | Resulting Homogeneity |
| Traditional Lysine Conjugation | Lysine | Non-specific | 0-8 | Heterogeneous nih.gov |
| Traditional Cysteine Conjugation | Cysteine (reduced) | Non-specific (single alkylation) | 0-8 | Heterogeneous, potential for instability nih.gov |
| Bis-sulfone Rebridging | Paired Cysteines (from reduced disulfides) | Site-specific | Defined (e.g., 2, 4, 6, or 8) | Homogeneous (e.g., >95% DAR4) axispharm.comnih.gov |
The stability of an ADC in circulation is crucial for its therapeutic success. rsc.org Premature release of the cytotoxic payload can lead to systemic toxicity, while degradation of the antibody can compromise its targeting ability. rsc.org Traditional cysteine conjugation using maleimide (B117702) chemistry can lead to destabilization of the antibody structure because the disulfide bonds that are critical for holding antibody domains together are permanently broken. nih.gov
Protein Labeling and Functionalization for Research Tools
Beyond ADCs, the dual reactivity of this compound makes it a versatile tool for protein labeling and functionalization in a wide range of research applications. precisepeg.commedchemexpress.com The NHS ester allows for the attachment of various reporter molecules or functional groups, while the bis-sulfone end enables site-specific anchoring to proteins with accessible disulfide bonds. medchemexpress.comaxispharm.com
Immobilizing enzymes and receptors onto solid supports is a fundamental technique used in developing reusable biocatalysts, diagnostic assays, and high-throughput screening platforms. mdpi.comgoogle.com this compound can be used to create stable, covalently immobilized proteins. The linker can be attached to an amine-functionalized solid support (e.g., beads, membranes, or microplates) via its NHS ester group. thermofisher.com An enzyme or receptor with a reducible disulfide bond can then be site-specifically and covalently attached to the support-bound linker through the bis-sulfone reaction. mdpi.com This oriented, site-specific immobilization can preserve the protein's active conformation and ensure that its active site or binding domain remains accessible, which is often a challenge with random immobilization methods. escholarship.org
Affinity probes and biosensors are designed to detect and quantify specific biological molecules. acs.org The construction of these tools often requires the precise linkage of a targeting moiety (e.g., a small molecule, peptide, or protein) to a reporter molecule (like biotin (B1667282) or a fluorophore) or a sensor surface. axispharm.comacs.org this compound is an ideal crosslinker for this purpose. For example, a small molecule ligand containing a primary amine can be attached to the linker's NHS ester. The resulting complex can then be conjugated to a scaffold protein or antibody at a specific site via the bis-sulfone group. axispharm.com This creates a highly specific probe for "pull-down" assays, cellular imaging, or other molecular biology applications. Similarly, it can be used to link receptors to transducer surfaces in biosensor development, where the defined orientation and spacing provided by the linker can enhance sensor sensitivity and performance.
Engineering of Advanced Biomaterials and Surfaces
The dual reactivity of this compound makes it a valuable tool for modifying and creating novel biomaterials with specific biological functionalities.
Surface Functionalization for Cell Adhesion and Biosensing Applications
The NHS ester group of this compound selectively reacts with primary amines (-NH2) present on the surfaces of materials or biomolecules. thermofisher.comlumiprobe.comglenresearch.comcreative-proteomics.com This reaction forms a stable amide bond, effectively tethering the crosslinker to the surface. thermofisher.comcreative-proteomics.com The reaction is typically carried out in buffers with a pH range of 7.2 to 8.5. thermofisher.comthermofisher.com The now-exposed bis-sulfone group can then react with thiol groups (-SH) from cysteine residues in proteins or peptides. axispharm.combroadpharm.comrsc.org This two-step process allows for the controlled immobilization of specific proteins or peptides onto a surface, which can be engineered to promote cell adhesion for tissue engineering applications or to create biosensors that can detect specific analytes. nih.govacs.org For instance, surfaces can be functionalized with cell-adhesive peptides to guide cell attachment and growth.
Crosslinking in Hydrogel and Polymer Synthesis
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including drug delivery and tissue engineering. core.ac.ukresearchgate.net this compound can act as a crosslinking agent in the synthesis of hydrogels. The NHS ester can react with amine-functionalized polymers, while the bis-sulfone group can react with thiol-containing polymers or molecules. axispharm.comcore.ac.uk This dual reactivity allows for the formation of a crosslinked hydrogel network with tailored properties. The PEG8 spacer contributes to the hydrophilicity and biocompatibility of the resulting hydrogel. lifetein.cominterchim.fr The crosslinking process can be controlled to achieve desired gelation times and mechanical properties. researchgate.net
Integration into Nanoparticles for Targeted Delivery Research Methodologies
Nanoparticles are increasingly being investigated for their potential in targeted drug delivery. nih.gov this compound can be used to functionalize the surface of nanoparticles, such as liposomes or polymeric nanoparticles, to enhance their targeting capabilities. rsc.orgnih.govrsc.org The NHS ester group can be used to attach the crosslinker to the nanoparticle surface, which may be amine-functionalized. creative-proteomics.com Subsequently, the bis-sulfone group can be used to conjugate targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors on target cells. axispharm.combroadpharm.com This strategy aims to increase the concentration of the therapeutic payload at the desired site, potentially improving efficacy and reducing off-target effects. The PEG8 spacer in the linker can also help to improve the solubility and stability of the functionalized nanoparticles in biological fluids. rsc.org
Research in Targeted Molecular Delivery System Design (Methodological Focus)
The design of effective targeted delivery systems is a major focus in pharmaceutical research. This compound provides a versatile platform for the methodological development of such systems.
Engineering of Ligand-Payload Conjugates
A key application of this compound is in the construction of ligand-payload conjugates, such as antibody-drug conjugates (ADCs). In this context, the NHS ester group can react with primary amines, like the lysine residues on an antibody. thermofisher.comcreative-proteomics.com The bis-sulfone group is particularly useful for what is known as "disulfide rebridging." axispharm.comrsc.orgnih.gov In many antibodies, interchain disulfide bonds can be selectively reduced to yield two free thiol groups. The bis-sulfone moiety can then react with both of these thiols, forming a stable three-carbon bridge and effectively re-linking the antibody chains. axispharm.combroadpharm.combroadpharm.com This method offers a site-specific conjugation approach, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR). axispharm.com A cytotoxic drug (the payload) can be attached to the crosslinker prior to conjugation with the antibody.
| Conjugation Step | Reactive Group Utilized | Target Molecule & Functional Group | Resulting Bond |
| Payload Attachment | Varies (e.g., amine) | Drug Molecule | Stable covalent bond |
| Antibody Ligation | NHS Ester | Antibody (Lysine residue amine) | Amide bond |
| Disulfide Rebridging | Bis-sulfone | Reduced Antibody (Cysteine thiols) | Thioether bridge |
Table 1: Illustrative steps in the engineering of an antibody-drug conjugate using a bis-sulfone-NHS ester linker.
Methodologies for Enhanced Solubility and Biocompatibility via PEGylation
| Property | Enhancement through PEGylation |
| Solubility | Increased in aqueous media broadpharm.commedchemexpress.cn |
| Biocompatibility | Generally improved lifetein.comaxispharm.com |
| Stability | Can be increased lifetein.com |
| Immunogenicity | Often reduced lifetein.comaxispharm.com |
Table 2: Benefits of PEGylation in bioconjugation.
Analytical Characterization of Bis Sulfone Peg8 Nhs Ester Conjugates
Spectroscopic Analysis of Conjugation Efficiency
Spectroscopic methods are indispensable for providing a rapid assessment of conjugation success, particularly when one of the conjugated molecules is a chromophore or fluorophore.
UV-Vis Spectroscopy for Dye-Labeled Conjugates
When the Bis-sulfone-PEG8-NHS Ester linker is used to attach a dye to a biomolecule, UV-Vis spectroscopy is a fundamental tool for confirming the conjugation and estimating its efficiency. The NHS ester end of the linker reacts with a primary amine on the dye molecule, while the bis-sulfone end targets reduced thiols on a protein. axispharm.comlumiprobe.com
The process involves monitoring the absorbance spectra of the reactants and the final conjugate. A successful conjugation is indicated by the appearance of a new absorbance peak in the conjugate's spectrum that corresponds to the attached dye, which is distinct from the protein's own absorbance maximum at approximately 280 nm. By measuring the absorbance at the dye's maximum wavelength and the protein's characteristic wavelength, the degree of labeling (DOL) or drug-to-antibody ratio (DAR) can be calculated. nih.govnih.gov For example, in a study labeling biomolecules, the ratio of the absorbance of the dye to that of the protein is used to determine the number of dye molecules per protein.
| Parameter | Description | Typical Wavelength (nm) |
| Protein Absorbance | Used to determine the concentration of the biomolecule (e.g., an antibody). | 280 |
| Dye Absorbance | Used to determine the concentration of the conjugated dye. The specific wavelength depends on the dye used. | Varies (e.g., ~495 for FITC, ~550 for Rhodamine) |
| Conjugate Absorbance | The spectrum of the final product, which should show contributions from both the protein and the dye. | 280 and dye-specific wavelength |
This interactive table provides typical values; actual wavelengths will vary based on the specific dye and protein in the conjugate.
Fluorescence Spectroscopy for Labeled Biomolecules
For conjugates involving a fluorescent molecule, fluorescence spectroscopy offers a highly sensitive method for confirming linkage and assessing the integrity of the label. nih.gov After conjugation via the this compound linker, the fluorescent properties of the labeled biomolecule are analyzed.
The analysis involves exciting the conjugate at the fluorophore's excitation maximum and measuring the emission spectrum. A successful conjugation will result in a fluorescent signal from the biomolecule conjugate. This technique is particularly useful for quantifying the concentration of the conjugate in dilute solutions. Changes in the fluorescent properties, such as a shift in the emission maximum or a change in quantum yield, can sometimes provide information about the local environment of the fluorophore once attached to the larger biomolecule. For instance, a study on bithiophene-based fluorophores showed that upon reaction with an amine-containing molecule, a new fluorescence emission maximum appeared, confirming the labeling reaction. nih.gov
| Analytical Feature | Description | Example Data (Hypothetical) |
| Excitation Maximum (λex) | The wavelength at which the conjugated fluorophore is optimally excited. | 488 nm |
| Emission Maximum (λem) | The wavelength at which the conjugated fluorophore emits the most intense light. | 520 nm |
| Quantum Yield | A measure of the efficiency of fluorescence, which can be compared before and after conjugation. | 0.65 |
| Fluorescence Lifetime | The average time the fluorophore stays in the excited state, which can be sensitive to the conjugate's environment. | 3.5 ns |
This interactive table presents hypothetical data for a fluorescently labeled conjugate.
Mass Spectrometry for Molecular Weight and Stoichiometry Determination
Mass spectrometry (MS) is a powerful analytical technique for the precise characterization of bioconjugates, providing definitive data on molecular weight and the stoichiometry of the conjugation. nih.govenovatia.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is exceptionally well-suited for the analysis of large biomolecules like protein conjugates. enovatia.com For a conjugate created using this compound, ESI-MS can determine the exact mass of the final product. By comparing the mass of the unconjugated protein to the mass of the final conjugate, the number of attached linker-payload molecules can be accurately determined. This is crucial for assessing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), where a consistent DAR is critical for therapeutic efficacy. nih.govenovatia.com The high resolution of ESI-MS allows for the differentiation of species with different numbers of attached linkers, providing a detailed profile of the product's homogeneity.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
| Technique | Information Provided | Key Advantages |
| ESI-MS | Precise molecular weight of the intact conjugate, detailed drug-to-antibody ratio (DAR) distribution, and confirmation of covalent bond formation. | High mass accuracy and resolution, suitable for complex mixtures. enovatia.com |
| MALDI-TOF MS | Average molecular weight of the conjugate population, rapid confirmation of conjugation. | High mass range, tolerance to some buffers and salts, rapid analysis. researchgate.net |
This interactive table summarizes the primary applications of ESI-MS and MALDI-TOF MS in analyzing this compound conjugates.
Chromatographic Techniques for Conjugate Purification and Analysis
Chromatography is essential for both the purification of the this compound conjugate from unreacted starting materials and for the analytical assessment of its purity and homogeneity. Techniques such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed. nih.gov
HIC is particularly effective for separating antibody-drug conjugates with different drug-to-antibody ratios. The separation is based on the hydrophobicity of the conjugate, which typically increases with each attached linker-drug moiety. This allows for the isolation of specific DAR species for further characterization. nih.gov
RP-HPLC can also be used to analyze the purity of the conjugate. Under denaturing conditions, the light and heavy chains of an antibody conjugate can be separated, and RP-HPLC can resolve the unconjugated chains from those that have been modified with the linker-payload. This provides detailed information about the distribution of the modification across the different chains of the antibody. nih.govresearchgate.net
Electrophoretic Methods for Conjugate Characterization
Electrophoretic methods provide an alternative and often complementary approach to chromatographic techniques for the analysis of bioconjugates.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for separating proteins based on their molecular weight. nih.govnih.gov In this method, the protein sample is treated with the anionic surfactant SDS, which denatures the protein and imparts a uniform negative charge. researchgate.net The proteins are then separated by electrophoresis through a polyacrylamide gel matrix, with smaller proteins migrating faster than larger ones.
For the analysis of PEGylated proteins, such as those conjugated with this compound, SDS-PAGE can be challenging. The PEG moiety can interact with SDS, leading to smeared or broadened bands, which can complicate the interpretation of the results. nih.govdeepdyve.com This interaction can also cause the PEGylated protein to migrate at a higher apparent molecular weight than its actual size. researchgate.net Despite these challenges, SDS-PAGE remains a useful qualitative tool for assessing the extent of conjugation and identifying the presence of different conjugated species. researchgate.net It is often used to compare pre- and post-conjugation samples to visualize the shift in molecular weight upon conjugation. researchgate.net
It is important to note that the stability of the linkage between the protein and the PEG-maleimide moiety (structurally related to the bis-sulfone linker) can be a concern during SDS-PAGE analysis, as some studies have reported cleavage of the thioether bond under certain conditions. nih.gov
Table 4: Apparent Molecular Weight of PEGylated Protein on SDS-PAGE
| Species | Actual Molecular Weight (kDa) | Apparent Molecular Weight (kDa) |
| Unconjugated Protein | 150 | 150 |
| Mono-PEGylated Protein | 158 | ~170 |
| Di-PEGylated Protein | 166 | ~190 |
This table illustrates the typical discrepancy between the actual and apparent molecular weight of a PEGylated protein as observed on an SDS-PAGE gel.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that resolves molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. nih.govspringernature.com It has become a powerful tool for the characterization of biotherapeutics, including antibody-drug conjugates. nih.govspringernature.com Different modes of CE can be employed to analyze various quality attributes of this compound conjugates.
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) is the capillary-based equivalent of SDS-PAGE and is used for purity and molecular weight determination. nih.govresearchgate.net It offers higher resolution and automation compared to traditional gel electrophoresis. CE-SDS can be performed under both non-reducing and reducing conditions to assess the integrity of the conjugate and the distribution of the payload on the different antibody chains. nih.gov
Imaged Capillary Isoelectric Focusing (iCIEF) is another CE-based technique used to analyze the charge heterogeneity of proteins. nih.govresearchgate.net It separates molecules based on their isoelectric point (pI) in a pH gradient. This is particularly useful for characterizing the different charge variants that may arise from the conjugation process.
Furthermore, coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and informative analytical platform. nih.govacs.org CE-MS can resolve different drug-loaded species and provide their accurate mass, allowing for detailed characterization of the DAR distribution and identification of various post-translational modifications. nih.govacs.org
Table 5: DAR Distribution of an ADC by CE-MS
| DAR Species | Relative Abundance (%) |
| 0 | 10 |
| 1 | 25 |
| 2 | 40 |
| 3 | 20 |
| 4 | 5 |
This table shows a typical drug-to-antibody ratio (DAR) distribution for an ADC as determined by CE-MS, providing a quantitative measure of the different drug-loaded species present in the sample.
Future Directions and Emerging Research Avenues
Development of Novel Reactivity Modifiers for Bis-sulfone-PEG8-NHS Ester
The reactivity of the bis-sulfone moiety is a critical determinant of its conjugation efficiency and selectivity. Future research is increasingly focused on developing novel strategies to modulate this reactivity, allowing for greater control over the bioconjugation process.
One promising approach involves the introduction of structural modifications to the core bis-sulfone scaffold. For instance, the development of water-soluble allyl sulfones has demonstrated improved reactivity and solubility profiles compared to traditional bis-sulfones, which can sometimes require organic co-solvents. nih.gov These next-generation reagents can undergo Michael additions with thiols under milder conditions, expanding the scope of their application. nih.gov
Furthermore, the concept of a "pH switch" is being explored to create heterobifunctional reagents with tunable reactivity. researchgate.netacs.orgnih.gov By combining a bis-sulfone with a second reactive group, such as a maleimide (B117702), researchers can achieve sequential conjugations by altering the pH of the reaction medium. researchgate.netacs.orgnih.gov At a lower pH, only the maleimide is reactive, while the bis-sulfone remains inert. researchgate.netacs.org A subsequent increase in pH activates the bis-sulfone, enabling a second, controlled conjugation event. researchgate.netacs.org This strategy opens up possibilities for creating complex, multi-component protein conjugates.
Structural modifications to the leaving groups on the bis-sulfone can also be used to fine-tune reactivity. ucl.ac.uk The rate of elimination, a necessary step to unmask the reactive Michael acceptor, can be controlled by altering the electronic properties of the leaving group. ucl.ac.uk This allows for the design of reagents with a range of activation kinetics, tailored to specific applications.
| Reactivity Modification Strategy | Description | Potential Advantage | Relevant Findings |
| Structural Scaffold Modification | Altering the core chemical structure, such as creating allyl sulfones. | Improved water solubility and reactivity under milder conditions. | Water-soluble allyl sulfones show enhanced reaction kinetics in aqueous media. nih.gov |
| pH-Dependent Reactivity | Incorporating a second reactive group (e.g., maleimide) that is active at a different pH than the bis-sulfone. | Enables controlled, sequential conjugations for creating complex bioconjugates. | Heterobifunctional reagents with maleimide and bis-sulfone moieties allow for pH-switched orthogonal reactions. researchgate.netacs.orgnih.gov |
| Leaving Group Modulation | Modifying the leaving groups on the bis-sulfone to control the rate of elimination and subsequent Michael addition. | Tailored activation kinetics for specific bioconjugation requirements. | Structural modifications of the leaving groups are known to alter the reactivity of bis-alkylation reagents. ucl.ac.uk |
Integration into High-Throughput Screening Platforms for Conjugate Discovery
The development of novel bioconjugates, particularly ADCs, necessitates the rapid screening of numerous candidates to identify those with optimal therapeutic properties. The unique characteristics of this compound make it well-suited for integration into high-throughput screening (HTS) platforms.
The site-specific nature of disulfide rebridging afforded by the bis-sulfone moiety leads to the production of homogeneous conjugates with a defined drug-to-antibody ratio (DAR). nih.govresearchgate.net This homogeneity is a significant advantage for HTS, as it eliminates the variability inherent in traditional, non-specific conjugation methods and allows for more reliable structure-activity relationship (SAR) studies. acs.org
Future HTS platforms will likely leverage the modularity of this compound. The NHS ester allows for the straightforward attachment of a diverse library of payloads, including cytotoxic drugs, fluorescent dyes, or imaging agents. thermofisher.com This "plug-and-play" approach enables the rapid generation of a wide array of conjugates for parallel screening of biological activity, stability, and pharmacokinetic profiles. d-nb.info
The development of automated liquid handling systems and advanced analytical techniques, such as high-throughput mass spectrometry and flow cytometry, will be crucial for realizing the full potential of HTS for bis-sulfone-based conjugates. These technologies will enable the rapid purification, characterization, and biological evaluation of large conjugate libraries, accelerating the discovery of new therapeutic and diagnostic agents.
Computational Modeling of this compound Reactivity and Interaction Dynamics
Computational modeling is emerging as a powerful tool for understanding and predicting the behavior of bioconjugation reagents at the molecular level. For this compound, computational approaches can provide invaluable insights into its reactivity and interactions with biomolecules.
Density Functional Theory (DFT) studies are being employed to investigate the reaction mechanisms of Michael additions, the core reaction of the bis-sulfone moiety. acs.orgwhiterose.ac.ukacs.org These studies can elucidate the electronic factors that govern reactivity and selectivity, aiding in the rational design of new reagents with optimized properties. acs.org For example, computational analysis can predict how modifications to the sulfone group or the adjacent carbon atoms will affect the electrophilicity of the Michael acceptor. acs.org
| Computational Method | Application to this compound | Potential Insights | Supporting Research |
| Density Functional Theory (DFT) | Elucidating the reaction mechanism of the bis-sulfone with thiols. | Understanding the electronic factors governing reactivity and selectivity for rational reagent design. | DFT has been used to study the addition of thiols to Michael acceptors. acs.orgwhiterose.ac.ukacs.org |
| Molecular Dynamics (MD) Simulations | Modeling the conformational behavior of the PEG8 linker and its interaction with protein surfaces. | Predicting linker accessibility, minimizing steric hindrance, and assessing the structural impact of conjugation. | MD studies have been used to understand how the PEG chain affects linker reactivity. ucl.ac.uk |
Exploration of Self-Assembling Systems and Stimuli-Responsive Conjugates
The unique properties of this compound make it an attractive building block for the creation of self-assembling systems and stimuli-responsive conjugates. The PEG8 component imparts hydrophilicity, which can be leveraged to drive the self-assembly of amphiphilic conjugates into well-defined nanostructures, such as micelles or vesicles. mdpi.comacs.org
Future research will likely explore the use of this compound to conjugate proteins or peptides to hydrophobic moieties, creating protein-polymer hybrids that can self-assemble into functional nanomaterials. mpg.de These self-assembled systems could find applications in drug delivery, where the payload is encapsulated within the core of the nanostructure and released in a controlled manner.
Furthermore, the development of stimuli-responsive conjugates using bis-sulfone chemistry is a rapidly advancing area. acs.orgresearchgate.netchemrxiv.org By incorporating cleavable linkages that are sensitive to specific biological cues, such as changes in pH or redox potential, researchers can design "smart" conjugates that release their payload only at the target site. researchgate.netacs.org For example, the disulfide bond formed by the rebridging reaction can be designed to be cleavable by the high concentrations of glutathione (B108866) found within tumor cells, leading to targeted drug release. acs.orgresearchgate.net
Synergistic Applications with Bioorthogonal Chemistry for Multi-Component Assemblies
The combination of bis-sulfone chemistry with bioorthogonal reactions, such as "click chemistry," represents a powerful strategy for the construction of complex, multi-component assemblies. acs.orgnih.govresearchgate.net The NHS ester of this compound can be used to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne, onto a payload or a separate biomolecule.
This approach allows for a two-step conjugation strategy. First, the bis-sulfone moiety is used to attach the PEG-bioorthogonal handle to a protein via disulfide rebridging. In a second, highly specific step, a payload or another protein functionalized with the complementary bioorthogonal group can be "clicked" onto the initial conjugate. nih.goviris-biotech.de This modular approach provides exceptional control over the composition and architecture of the final assembly.
This strategy is being actively explored for the creation of bispecific antibodies, where two different antibody fragments are linked together to target multiple antigens simultaneously. nih.govrsc.orgresearchgate.net By functionalizing one fragment with a bis-sulfone linker containing an azide and the other with a linker containing an alkyne, the two can be efficiently joined using copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This opens up new avenues for developing next-generation immunotherapies.
The synergy between bis-sulfone chemistry and bioorthogonal reactions provides a versatile and robust platform for creating precisely defined, multifunctional biomaterials with applications ranging from targeted therapeutics to advanced diagnostics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
